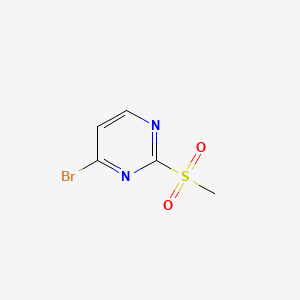

4-Bromo-2-(methylsulfonyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine scaffold is a fundamental heterocyclic motif that holds a privileged position in the chemical sciences. tec.mx As an essential component of nucleic acids—cytosine, thymine, and uracil—pyrimidine derivatives are integral to the very blueprint of life. youtube.com Beyond their biological roles, pyrimidines are a cornerstone in medicinal chemistry, with their structural framework being a key component in numerous therapeutic agents. tec.mxnih.govnih.gov The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of compounds with varied pharmacological activities. tec.mx Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-d]pyrimidines, have also demonstrated significant biological activities, further highlighting the importance of this scaffold in drug discovery. nih.govrsc.org

Overview of Halogenated and Sulfonylated Pyrimidines

The introduction of halogen and sulfonyl groups to the pyrimidine ring significantly modifies its chemical properties and reactivity, opening up new avenues for synthetic applications.

Halogenated Pyrimidines: These compounds are crucial intermediates in organic synthesis, with the halogen atom serving as a versatile handle for various cross-coupling reactions and nucleophilic substitutions. rsc.org This reactivity allows for the construction of complex molecular architectures. In the realm of medicinal chemistry, halogenated pyrimidines have been investigated for their potential as radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment. researchgate.nettandfonline.comnih.govtandfonline.com For these compounds to be effective, they must be incorporated into the cellular DNA. tandfonline.comnih.govtandfonline.com

Sulfonylated Pyrimidines: The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrimidine ring. This feature makes sulfonylated pyrimidines valuable reagents in various chemical transformations. Notably, heteroaryl sulfones, including 2-sulfonylpyrimidines, have emerged as effective agents for the selective arylation of cysteine residues in proteins, a critical tool in chemical biology and drug development. acs.org The reactivity of these compounds can be fine-tuned by introducing other substituents onto the pyrimidine ring. acs.org

Contextualization of 4-Bromo-2-(methylsulfonyl)pyrimidine within Pyrimidine Derivatives

This compound is a bifunctionalized pyrimidine derivative that incorporates both a halogen and a sulfonyl group. This unique combination of substituents imparts a distinct reactivity profile to the molecule. The bromine atom at the 4-position and the methylsulfonyl group at the 2-position create significant electronic asymmetry, enhancing the electrophilicity of the compound. This dual functionality makes it a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems. The compound is classified as a halogenated heterocycle, an organobromine compound, and a sulfonylpyrimidine, reflecting its multifaceted chemical nature.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C5H5BrN2O2S |

| Molecular Weight | 237.07 g/mol echemi.com |

| Appearance | White to pale yellow solid guidechem.comsigmaaldrich.com |

| Melting Point | 111-112 °C echemi.com |

| Boiling Point | 393.7±34.0 °C (Predicted) echemi.com |

| Density | 1.771±0.06 g/cm3 (Predicted) echemi.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A common method involves the reaction of a corresponding 2-chloro or 2-(methylthio)pyrimidine (B2922345) with an appropriate oxidizing and brominating agent. acs.orgacs.org

The reactivity of this compound is characterized by the distinct functionalities of its substituents. The bromine atom is susceptible to nucleophilic substitution by various nucleophiles, including amines and thiols. It can also participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The methylsulfonyl group, being a good leaving group, can also be displaced by strong nucleophiles. This dual reactivity allows for sequential and site-selective modifications of the pyrimidine core, making it a versatile intermediate for the synthesis of a wide range of substituted pyrimidines.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSMHQEKCYLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671971 | |

| Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208538-52-6 | |

| Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies

Introduction of Nitrogen-Containing Functionalities (Amines, Amides)

The introduction of nitrogen-based functionalities is a cornerstone of medicinal chemistry, and 4-bromo-2-(methylsulfonyl)pyrimidine serves as an excellent substrate for these transformations. The primary method for installing amine functionalities is through nucleophilic aromatic substitution, where an amine displaces the bromine atom at the C4 position.

The reactivity and selectivity of amination reactions can be finely tuned based on the nature of the amine and the reaction conditions. While the bromine at C4 is the primary site for substitution, the methylsulfonyl group at C2 can also be displaced, particularly with certain nucleophiles. Studies on the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that primary aliphatic amines can selectively displace the sulfone group, whereas secondary aliphatic amines and anilines tend to displace the halogen. researchgate.net This suggests that by carefully selecting the amine (primary, secondary, or aromatic) and the base, a high degree of chemoselectivity can be achieved in the amination of this compound.

Table 1: Representative Amination Reactions

| Amine Type | Reagents & Conditions | Expected Major Product |

|---|---|---|

| Primary Aliphatic Amine | R-NH₂, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | 4-(Alkylamino)-2-(methylsulfonyl)pyrimidine |

| Secondary Aliphatic Amine | R₂NH, Base (e.g., DIPEA), Solvent (e.g., NMP), Heat | 4-(Dialkylamino)-2-(methylsulfonyl)pyrimidine |

The synthesis of amides can be approached indirectly. For instance, a functional group introduced onto the pyrimidine (B1678525) ring can be subsequently converted into an amide. A common strategy involves introducing a carboxyl group, often via a cross-coupling reaction (see Section 4.3), followed by a standard amide coupling reaction using a suitable amine, a coupling agent (e.g., HATU, HOBt), and a base. nih.gov

Introduction of Oxygen-Containing Functionalities (Ethers, Alcohols)

The formation of ether linkages is readily accomplished using this compound, typically through a Williamson-type ether synthesis. libretexts.orgyoutube.com In this reaction, an alcohol or phenol (B47542) is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide or phenoxide. acs.org This nucleophile then displaces the bromide at the C4 position in an SNAr reaction to yield the corresponding aryl ether. This method is highly efficient for creating a diverse range of ether-substituted pyrimidines. acs.org

The reaction is generally applicable to primary, secondary, and tertiary alcohols, as well as phenols, providing access to a wide array of derivatives. acs.orglibretexts.org

Table 2: General Williamson-Type Ether Synthesis

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | 1. NaH, THF, 0°C to RT2. Heat | 4-Alkoxy-2-(methylsulfonyl)pyrimidine |

Introduction of Carbon-Carbon Bonds (Alkylation, Arylation)

The bromine atom at the C4 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are the most prominent examples used for the arylation and alkylation of this pyrimidine core.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling the bromopyrimidine with an organoboron reagent, typically an aryl or heteroaryl boronic acid. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving a palladium(0) complex. libretexts.org Key steps include the oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org The higher reactivity of the C4 position in dihalopyrimidines suggests that the C4-bromo substituent in this compound is the preferred site for this transformation. mdpi.com

Table 3: Typical Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the bromopyrimidine with a terminal alkyne, creating an alkynylpyrimidine derivative. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The C-Br bond is highly susceptible to this transformation, allowing for the efficient introduction of a carbon-carbon triple bond at the C4 position. nih.gov This alkynyl group can serve as a versatile handle for further synthetic modifications.

Table 4: Typical Sonogashira Coupling Reaction

| Substrate | Coupling Partner | Catalysts | Base | Solvent | Product |

|---|

Chiral Derivatization for Stereoselective Synthesis

While this compound is an achiral molecule, it is a valuable scaffold for stereoselective synthesis. Chiral centers can be introduced by reacting the substrate with enantiomerically pure nucleophiles.

A straightforward strategy involves the reaction of the bromopyrimidine with a chiral, non-racemic alcohol or amine. nih.gov The nucleophilic substitution at the C4 position results in the formation of a diastereomeric mixture if the nucleophile is chiral, or a single enantiomer if the starting material is appropriately resolved. These diastereomers can often be separated by standard chromatographic techniques. This approach is a common method for chiral derivatization, which can be used to determine the enantiomeric purity of the original chiral nucleophile or to create new chiral building blocks. mdpi.com

Furthermore, the functionalized pyrimidine derivatives can themselves be used in subsequent stereoselective transformations. nih.gov For example, a pyrimidine derivative bearing a coordinating group could act as a chiral ligand in asymmetric catalysis. Alternatively, the rigid pyrimidine core can serve as a stereodirecting element in the synthesis of complex, biologically active molecules, where controlling the three-dimensional arrangement of substituents is critical for function. youtube.comsci-hub.se The development of stereoselective routes using such building blocks is crucial for accessing specific enantiomers of medicinally relevant compounds. sci-hub.se

Advanced Applications in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The dual functionality of 4-bromo-2-(methylsulfonyl)pyrimidine serves as a powerful platform for the construction of intricate heterocyclic architectures. The differential reactivity of the C4-bromo and C2-methylsulfonyl substituents enables chemists to forge new rings and introduce a variety of substituents in a controlled manner.

The pyrimidine (B1678525) ring is a core component of many biologically significant fused heterocyclic systems. This compound is an ideal precursor for such structures, including medicinally important scaffolds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.

The C4-bromo group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a crucial carbon-carbon bond that initiates the annulation process. mdpi.comrsc.org For instance, coupling with a suitably functionalized boronic acid can be followed by an intramolecular cyclization to construct an adjoining ring. A general strategy for synthesizing pyrido[2,3-d]pyrimidin-7(8H)-ones involves the palladium-catalyzed coupling of a 5-bromopyrimidine (B23866) with crotonic acid, followed by intramolecular cyclization. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of functionalized pyrazole (B372694) precursors, which can be derived from substituted pyrimidines. nih.govnih.govmdpi.compublish.csiro.auresearchgate.net

The general synthetic utility is highlighted by the construction of various fused systems from appropriately substituted pyrimidines. For example, the reaction of 2-aminopyrimidine (B69317) derivatives with diethyl ethoxymethylenemalonate is a known method to form pyrimido[1,2-a]pyrimidines. tandfonline.com These established synthetic routes for fused pyrimidines underscore the potential of this compound as a starting material for analogous, yet more complex, fused systems.

The creation of polysubstituted pyrimidines is fundamental to medicinal chemistry for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This compound is an excellent starting point for generating diverse libraries of such compounds due to the sequential and selective reactivity of its two leaving groups.

The methylsulfonyl group at the C2 position is a potent leaving group for nucleophilic aromatic substitution (SNAr). chemrxiv.org This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. Following substitution at the C2 position, the C4-bromo group can then be targeted. This bromine atom can be displaced by a second nucleophile, often under more forcing conditions, or it can be utilized in transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov This stepwise functionalization provides precise control over the substitution pattern, enabling the synthesis of 2,4-disubstituted pyrimidines with distinct functionalities at each position.

A representative reaction showcasing this differential reactivity is the synthesis of certain drug candidates where a 5-bromo-2,4-dichloropyrimidine (B17362) is first reacted with an aniline (B41778) at the C4 position, followed by a second nucleophilic substitution at the C2 position. nih.gov The remaining C5-bromo group is then used in a subsequent Suzuki coupling reaction. nih.gov This highlights a general strategy that is directly applicable to this compound for the synthesis of complex, polysubstituted pyrimidine derivatives.

Reagent in Methodological Development

The distinct and predictable reactivity of the functional groups in this compound makes it a valuable reagent in the development of new synthetic methodologies. Its utility lies in the ability to perform chemoselective transformations, which is a cornerstone of modern synthetic efficiency.

Furthermore, the pyrimidine core itself can be part of a "deconstruction-reconstruction" strategy, where the ring is opened and then re-closed to form a different heterocyclic system, providing a novel method for generating molecular diversity. nih.gov

Precursor for Biologically Active Molecules

The pyrimidine scaffold is a ubiquitous feature in a vast number of biologically active compounds and approved drugs. nih.gov this compound, with its capacity for diversification, serves as a key intermediate in the synthesis of various potent and selective therapeutic agents.

The compound is a known precursor in the synthesis of molecules with anti-inflammatory and anti-tumor properties. Its value is particularly noted in the development of kinase inhibitors, a major class of cancer therapeutics. For example, substituted pyrimidines are central to the structure of inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Recent studies have described the synthesis of 2,4-disubstituted pyrimidine derivatives as inhibitors of the L858R/T790M double mutant of EGFR, a key target in non-small cell lung cancer. mdpi.com Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been developed as CDK inhibitors for the treatment of pancreatic cancer. nih.gov The synthetic routes to these complex molecules often involve the sequential substitution of leaving groups on a pyrimidine core, a role for which this compound is well-suited.

The general importance of substituted pyrimidines is further illustrated by their use as precursors for S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors, which exhibit antimicrobial activities. mdpi.com The synthesis of these inhibitors often utilizes pyrimidine-based intermediates.

Below is a table summarizing examples of biologically active molecules or classes of molecules derived from substituted pyrimidine precursors.

| Molecule/Class | Biological Target/Activity | Precursor Type | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | CDK Inhibitors (Anticancer) | Substituted Pyrimidine | nih.gov |

| 2,4-Disubstituted Pyrimidine Derivatives | EGFR-L858R/T790M Inhibitors (Anticancer) | Substituted Pyrimidine | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Antimicrobial Agents | Substituted Pyrimidine | nih.gov |

| Fused Pyrimidines | CDK Inhibitors (Anticancer) | Substituted Pyrimidine | nih.gov |

| Indazole-derived Nucleosidase Inhibitors | Antimicrobial Agents | 4-Bromo-2-methylpyrimidine | mdpi.com |

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 2 Methylsulfonyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of 4-Bromo-2-(methylsulfonyl)pyrimidine, the chemical shifts are influenced by the electron-withdrawing effects of the pyrimidine (B1678525) ring, the bromine atom, and the methylsulfonyl group. The protons on the pyrimidine ring are expected to appear in the aromatic region (typically 7.0-9.0 ppm), significantly downfield due to the deshielding effect of the electronegative nitrogen atoms and the sulfonyl group. The methyl protons of the sulfonyl group (–SO₂CH₃) would appear as a singlet in the upfield region, generally around 3.0-3.5 ppm.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms in the pyrimidine ring will resonate at lower field (typically 150-170 ppm) due to the influence of the nitrogen atoms and the substituents. The carbon atom directly attached to the bromine will be influenced by the halogen's electronegativity. The methyl carbon of the sulfonyl group is expected to appear at a higher field (around 40-50 ppm).

For derivatives of this compound, the introduction of additional functional groups will cause predictable changes in the NMR spectra, aiding in their structural confirmation. For instance, the substitution of the bromine atom will lead to significant shifts in the signals of the nearby ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is generated based on typical chemical shift values for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine H-5 | 8.8 - 9.2 (d) | - |

| Pyrimidine H-6 | 8.6 - 9.0 (d) | - |

| -SO₂CH₃ | 3.2 - 3.5 (s) | 40 - 45 |

| Pyrimidine C-2 | - | 160 - 165 |

| Pyrimidine C-4 | - | 130 - 135 |

| Pyrimidine C-5 | - | 160 - 165 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺. The nominal molecular weight of the compound is 237.07 g/mol .

Electron impact (EI) ionization would likely lead to fragmentation of the molecular ion. Common fragmentation pathways could involve the loss of the methylsulfonyl group (•SO₂CH₃) or the bromine atom (•Br). The fragmentation of the pyrimidine ring itself would also produce characteristic ions.

Table 2: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry This table is generated based on the molecular structure and common fragmentation patterns.

| Fragment Ion | Predicted m/z |

|---|---|

| [C₅H₅BrN₂O₂S]⁺ (M⁺) | 236/238 |

| [C₅H₅N₂O₂S]⁺ (M-Br)⁺ | 157 |

| [C₅H₂BrN₂]⁺ (M-SO₂CH₃)⁺ | 157/159 |

| [C₄H₂N₂Br]⁺ | 157/159 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations of the pyrimidine ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net The most prominent peaks would be from the sulfonyl group (–SO₂–), which typically exhibits strong asymmetric and symmetric stretching vibrations around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| Asymmetric SO₂ Stretch | 1300 - 1350 |

| Symmetric SO₂ Stretch | 1120 - 1160 |

Single-Crystal X-ray Diffraction (SC-XRD)

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of a molecule from first principles. jchemrev.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. jchemrev.com For 4-Bromo-2-(methylsulfonyl)pyrimidine, such calculations could provide a detailed understanding of its fundamental chemical nature.

DFT methods, in particular, have become a standard approach for studying pyrimidine (B1678525) derivatives due to their balance of accuracy and computational cost. jchemrev.comresearchgate.net A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(2d,2p)) to model its behavior. researchgate.net

A crucial first step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

The presence of a rotatable bond between the pyrimidine ring and the methylsulfonyl group suggests the possibility of different conformers. Conformer analysis would systematically explore the potential energy surface by rotating this bond to identify all stable conformers and the energy barriers between them. This information is critical as the reactivity and interaction of the molecule can be dependent on its preferred conformation. While specific conformer analysis data for this compound is not available, such studies on related heterocyclic compounds are common for understanding their structural preferences.

Understanding the electronic structure is key to predicting a molecule's reactivity. Quantum chemical calculations can determine the distribution of electrons within this compound. This includes mapping the electron density to identify electron-rich and electron-deficient regions.

Furthermore, these calculations can provide the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom. This information helps in understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atom attached to the bromine and the sulfonyl group would be expected to be electrophilic.

While specific research on the electronic properties of this compound is not published, some basic computational properties have been calculated and are available in chemical databases.

Table 7.1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 59.92 Ų |

| LogP | 0.6426 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Data sourced from publicly available chemical databases.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion based on classical mechanics. mdpi.comyoutube.com

These simulations can provide insights into:

Conformational Dynamics: How the molecule flexes, bends, and rotates in a solution, providing a more dynamic picture than static geometry optimization.

Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and properties.

Interactions with Biomolecules: If a biological target were identified, MD simulations could be used to model the binding of this compound to the target's active site, revealing details about the binding mode and stability of the complex.

Currently, there are no published molecular dynamics simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov For a series of related sulfonylpyrimidine compounds, a QSAR study could be developed to predict their reactivity.

This would involve:

Data Set: A series of sulfonylpyrimidine analogs with experimentally measured reactivity data.

Descriptor Calculation: Calculating various numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed reactivity.

Such a model could then be used to predict the reactivity of new, untested compounds, including this compound. Theoretical studies on pyrimidine derivatives have successfully used QSAR to understand their inhibition mechanisms and guide the design of new molecules. nih.gov However, no specific QSAR models for the reactivity of this compound have been reported in the literature.

Future Research Directions and Unexplored Reactivity

Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of 4-Bromo-2-(methylsulfonyl)pyrimidine and related sulfonylpyrimidines often involves a two-step process: the preparation of a corresponding methylthiopyrimidine followed by oxidation. google.com A typical route may involve the reaction of a precursor like 4-bromopyrimidine (B1314319) with methanesulfonyl chloride. Another pathway involves the oxidation of a 2-(methylthio)pyrimidine (B2922345) precursor. google.com

Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes. Key areas for investigation include:

Advanced Catalytic Oxidation: The oxidation of the thioether to the sulfone is a critical step. While reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, they are stoichiometric and generate significant waste. google.com Future work could focus on developing catalytic systems for this transformation. The use of catalysts with green oxidants, such as hydrogen peroxide in the presence of a tungstate (B81510) salt catalyst, represents a promising avenue that has been applied to related chloro-substituted pyrimidines. google.com Exploring a broader range of metal-based or organocatalytic systems could lead to milder conditions and higher efficiencies.

One-Pot Procedures: Designing one-pot or tandem reactions that combine the formation of the pyrimidine (B1678525) core with the introduction of the bromo and methylsulfonyl substituents from simpler, commercially available starting materials would represent a significant advance in synthetic efficiency.

Flow Chemistry Synthesis: The use of continuous flow reactors could offer improved control over reaction parameters (temperature, pressure, reaction time), enhance safety for potentially energetic oxidation steps, and facilitate scalable production of the title compound.

Expansion of the Reactivity Landscape

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring. The primary known reactions include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C4 position is an excellent leaving group, readily displaced by various nucleophiles such as amines, thiols, and alkoxides.

Palladium-Catalyzed Coupling Reactions: The C4-Br bond is amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new carbon-carbon bonds.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

While these reactions are valuable, the full reactive potential of the molecule is far from realized. Future research could expand this landscape significantly.

Modulation of SNAr Reactivity: Recent detailed studies on the reactivity of 2-sulfonylpyrimidines as agents for cysteine S-arylation have provided a quantitative framework for understanding how substituents modulate reactivity. nih.govacs.org These studies reveal that the electronic nature of substituents on the pyrimidine ring dramatically influences the rate of SNAr reactions. nih.gov Although these studies did not always use this compound itself, the principles are directly applicable. For instance, introducing strong electron-withdrawing groups (EWGs) like -NO₂ or -COOMe at the C5 position can increase reaction rates by several orders of magnitude, while strong electron-donating groups (EDGs) like -NH₂ or -OMe can effectively shut down reactivity. nih.gov

This suggests a clear path for future exploration: by synthesizing derivatives of this compound with additional substituents, its reactivity could be precisely tuned for specific applications, such as selective bioconjugation or materials science.

Table 1: Influence of Substituents on the Reactivity of 2-Sulfonylpyrimidines in SNAr Reactions (Illustrative Data)

| Substituent Position | Substituent Type | Example Group | Effect on Reaction Rate with Thiolates | Reference |

| 5 | Strong EWG (-M/-I) | -NO₂, -COOMe, -CF₃ | Drastic increase (3.5 to 6 orders of magnitude) | nih.gov |

| 5 | Strong EDG (+M) | -NH₂, -OMe | Complete shutdown of reactivity | nih.gov |

| 4 | EWG (-I/M) | -CF₃ | Significant increase | nih.gov |

| 4 | Weaker EWG | -Br, -Cl | Moderate increase | nih.gov |

This table is based on data for a range of 2-sulfonylpyrimidines and illustrates general principles applicable to the title compound.

Unexplored Reaction Sites:

Reactions at the Methyl Group: The protons on the methyl group of the sulfone are acidic and could potentially be deprotonated with a strong base, opening pathways for functionalization at this position.

Metal-Halogen Exchange: The C4-Br bond could undergo metal-halogen exchange with organolithium reagents to generate a potent pyrimidinyl nucleophile, which could then be trapped with various electrophiles, providing an alternative to cross-coupling reactions.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all components, are powerful tools for rapidly generating molecular complexity from simple precursors. nih.govfrontiersin.org They are highly valued for their efficiency, atom economy, and alignment with the principles of green chemistry. acs.org

To date, there are no specific reports of this compound being used in MCRs. However, its defined and predictable reactivity makes it an excellent candidate for inclusion in novel MCR designs. The compound possesses two key reactive handles: the highly electrophilic C4 position and the methylsulfonyl leaving group at C2.

Hypothetical MCR Design: A potential future research direction is the design of a one-pot, four-component reaction (4CR) based on a sequential SNAr/Ugi reaction sequence.

Component 1 (Nucleophile): A primary amine could initiate the sequence by displacing the bromide at the C4 position of this compound.

Intermediate Formation: This initial SNAr reaction would generate a 4-amino-2-(methylsulfonyl)pyrimidine intermediate in situ.

Ugi Reaction: This intermediate amine could then participate in a classical Ugi 4CR with Component 2 (Aldehyde or Ketone) , Component 3 (Carboxylic Acid) , and Component 4 (Isocyanide) .

This strategy would allow for the rapid, single-pot synthesis of complex, highly functionalized pyrimidine derivatives that would be difficult to access through traditional multi-step synthesis. The diversity of commercially available amines, aldehydes, carboxylic acids, and isocyanides would enable the creation of large chemical libraries for applications in drug discovery and materials science. nih.gov

Investigation of Solid-State Reactivity

The reactivity of this compound has been exclusively studied in solution. Its solid-state properties and reactivity remain an entirely unexplored field of research. The compound is a solid at room temperature with a reported melting point of 111-112 °C. guidechem.comsigmaaldrich.com Understanding its behavior in the solid phase could unlock new, solvent-free reaction pathways and provide insights into its stability and handling.

Future research in this area could include:

Mechanochemistry: Mechanochemical reactions, induced by grinding or milling solid reactants together, offer a green alternative to solvent-based synthesis. mdpi.com It would be valuable to investigate the co-grinding of this compound with solid nucleophiles (e.g., potassium phenoxides, sodium azide, or amino acid salts) to determine if SNAr reactions can be induced mechanically. Such solvent-free methods would reduce waste and could potentially lead to different product selectivities compared to solution-phase reactions.

Thermal Analysis: A detailed study of the compound's thermal stability using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is warranted. This would determine its decomposition temperature and identify any solid-state phase transitions, which is critical information for storage, handling, and formulation. Related sulfonylated heterocycles have shown limited stability even as solids, highlighting the importance of such investigations. nih.gov

Crystallography and Polymorphism: Obtaining a single-crystal X-ray structure would provide definitive information on its molecular geometry and intermolecular packing in the solid state. Furthermore, an investigation into potential polymorphism is crucial, as different crystalline forms of a compound can exhibit different physical properties, including melting point, solubility, and even reactivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Bromo-2-(methylsulfonyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Sulfonyl group introduction typically involves sulfonylation of pyrimidine precursors using reagents like methanesulfonyl chloride under controlled conditions. For brominated pyrimidines, bromination is achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS). Optimization includes temperature control (e.g., 0–5°C for bromination to avoid side reactions) and stoichiometric adjustments. Post-synthetic purification via recrystallization or column chromatography is critical, with yields often ranging between 71–77% for structurally related sulfonylpyrimidines .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of 1H/13C-NMR to confirm substitution patterns (e.g., methylsulfonyl and bromine positions) and mass spectrometry (MS) to verify molecular weight. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% deviation. For example, in analogous sulfonylpyrimidines, discrepancies >0.5% indicate impurities requiring further purification .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow acute toxicity guidelines (oral LD50 ~50–300 mg/kg) and wear PPE (gloves, goggles, lab coats). Avoid inhalation/contact due to potential skin sensitization. Waste disposal must comply with hazardous chemical regulations, as seen with structurally similar chlorinated analogs .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic and steric properties of brominated pyrimidines in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing methylsulfonyl group enhances electrophilicity at the C4 bromine, facilitating Suzuki-Miyaura couplings. Steric hindrance from the sulfonyl group may require bulky palladium catalysts (e.g., XPhos Pd G3) for efficient cross-coupling. Kinetic studies using in-situ NMR can monitor reaction progress and optimize ligand-to-metal ratios .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with Cu-Kα radiation (λ = 1.54178 Å) is ideal. For example, sulfonylpyrimidine analogs exhibit envelope conformations in the pyrimidine ring, stabilized by C–H⋯O hydrogen bonds. Disorder in residues requires iterative refinement using software like SHELXL .

Q. How do intermolecular interactions affect the material properties of sulfonylpyrimidine-based compounds?

- Methodological Answer : Non-covalent interactions (C–H⋯O, π-π stacking) govern packing modes and thermal stability. Computational modeling (DFT, NBO analysis) reveals charge transfer dynamics, while spectroscopic techniques (FT-IR, Raman) validate hydrogen bonding. For nonlinear optical (NLO) applications, hyperpolarizability (β) measurements via Kurtz-Perry powder method are critical .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : High-resolution LC-MS (Q-TOF) with ESI+ ionization detects brominated byproducts (e.g., di-brominated species). Limit of detection (LOD) <0.1% is achievable using gradient elution (ACN/H2O + 0.1% formic acid). For residual solvents, GC-MS with headspace sampling is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.